molecular formula C25H18ClFINO4 B14946665 (4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14946665
M. Wt: 577.8 g/mol
InChI Key: WURRGTJYFAEVPT-FBHDLOMBSA-N
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Description

4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The chlorinated, fluorinated, methoxylated, and iodinated phenyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the halogenated phenyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be used to study the effects of halogenated and methoxylated phenyl groups on biological activity.

Medicine

Industry

In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
  • 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of halogenated and methoxylated phenyl groups, which can impart unique biological and chemical properties compared to other oxazole derivatives.

Properties

Molecular Formula

C25H18ClFINO4

Molecular Weight

577.8 g/mol

IUPAC Name

(4Z)-4-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C25H18ClFINO4/c1-14-7-8-16(12-20(14)28)24-29-21(25(30)33-24)10-15-9-18(26)23(22(11-15)31-2)32-13-17-5-3-4-6-19(17)27/h3-12H,13H2,1-2H3/b21-10-

InChI Key

WURRGTJYFAEVPT-FBHDLOMBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OC)/C(=O)O2)I

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OC)C(=O)O2)I

Origin of Product

United States

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